![molecular formula C21H20FN5O4 B2969040 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941890-79-5](/img/structure/B2969040.png)

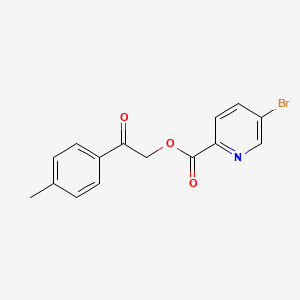

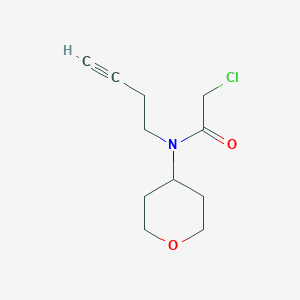

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound contains an imidazo[2,1-c][1,2,4]triazine ring, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ethoxy group might undergo reactions typical of ethers, while the fluorophenyl group might undergo reactions typical of aromatic halides .Wissenschaftliche Forschungsanwendungen

DNA-Drug Interactions

Research on the interactions between drugs and DNA is crucial for understanding the mechanisms of drug action at the molecular level. A study by Bischoff et al. (1998) utilized Surface Plasmon Resonance (SPR) to investigate the binding of various drugs, including related compounds, to synthetic DNA. This research aids in elucidating how such drugs interact with DNA, potentially leading to applications in targeting specific DNA sequences or structures within the context of therapeutic interventions or genetic engineering (Bischoff et al., 1998).

Antimicrobial and Antiproliferative Activities

Compounds related to "2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide" have been synthesized and evaluated for their biological activities. For instance, the synthesis and biological assessment of various heterocyclic compounds incorporating thiadiazole moieties have shown potential antibacterial effects against common pathogens, which suggests that similar compounds could also possess significant antimicrobial properties (Fadda et al., 2017).

Synthesis of Novel Heterocycles

The compound could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities. Studies have shown the successful synthesis of novel heterocycles that could serve as lead compounds in the development of new therapeutic agents. For example, research by Mohamed (2021) demonstrated the creation of new compounds by interacting with different arylidinemalononitrile derivatives, leading to the synthesis of various heterocycles with potential biological applications (Mohamed, 2021).

Herbicidal Activity

In addition to antimicrobial properties, related compounds have been investigated for their potential use in agriculture, specifically as herbicides. Zhou et al. (2010) synthesized phenyl and benzoxazinyl pyrazole derivatives and evaluated their bioactivity, revealing high activity at low dosages against common weeds. This suggests that similar compounds could be explored for their herbicidal properties, contributing to the development of new agricultural chemicals (Zhou et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is bacterial strains . The compound has shown significant biological activity against these targets, indicating its potential as an antimicrobial agent .

Mode of Action

The compound interacts with its targets through a key salt bridge interaction between the carboxyl group of the compound and magnesium in the protein . This interaction is similar to that observed with ciprofloxacin, a well-known antibiotic .

Biochemical Pathways

Given its structural similarity to other 1,2,4-triazine derivatives , it may be inferred that it likely affects similar biochemical pathways. These could potentially involve interactions with DNA topoisomerase II , a key enzyme involved in DNA replication and transcription.

Result of Action

The compound has demonstrated superior antimicrobial activity compared to ciprofloxacin, particularly against certain bacterial strains . This suggests that the compound’s action results in effective inhibition of bacterial growth.

Eigenschaften

IUPAC Name |

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O4/c1-2-31-17-9-7-16(8-10-17)25-11-12-26-19(29)20(30)27(24-21(25)26)13-18(28)23-15-5-3-14(22)4-6-15/h3-10H,2,11-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCRZUIYOHSOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-{[(3-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2968957.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)

![4-butoxy-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2968964.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2968977.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2968980.png)